Product packaging for Asomate(Cat. No.:CAS No. 3586-60-5)

Asomate

Cat. No.: B121781
CAS No.: 3586-60-5
M. Wt: 435.6 g/mol
InChI Key: GAMFEMAXLMWCRG-UHFFFAOYSA-N
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Description

Asomate (CAS 3586-60-5), also known as arsenic tri(dimethyldithiocarbamate), is a synthetic organo-arsenic compound with the molecular formula C 9 H 18 AsN 3 S 6 and a molecular weight of 435.57 g/mol . It was historically used as a broad-spectrum fungicide effective against powdery mildew, anthracnose, and scab on various crops . Its current primary value is in agricultural and food safety research. Recent studies investigate its unique biochemical effect of significantly reducing citric acid content in citrus fruits, which alters fruit taste and provides a model for studying organic acid metabolism . Concurrently, due to its toxicity and regulatory status, this compound is a target compound in the development of novel detection methods, including highly sensitive surface-enhanced Raman spectroscopy (SERS) techniques for monitoring pesticide residues on fruit surfaces . As a fungicide, it is characterized by its protective and curative action, though its specific biochemical mode of action is not fully known and remains an area of scientific inquiry . The compound is an organo-arsenic chemosterilant and is highly toxic to mammals if ingested . It is classified as "Not Approved" under EC Regulation 1107/2009 . Its use in agriculture is prohibited in several countries, including China, due to the safety risks of arsenic residues in fruits, trees, and soil . All research must be conducted with appropriate safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18AsN3S6 B121781 Asomate CAS No. 3586-60-5

Properties

IUPAC Name

bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18AsN3S6/c1-11(2)7(14)17-10(18-8(15)12(3)4)19-9(16)13(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFEMAXLMWCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)S[As](SC(=S)N(C)C)SC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18AsN3S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189412
Record name Arsinetriyl tris(dimethyldithiocarbamate)
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Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-60-5
Record name Asomate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsine, tris(dimethyldithiocarbamoyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsinetriyl tris(dimethyldithiocarbamate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylcarbamothioyl)thio]-N,N,6-trimethyl-1,5-bis(thioxo)-2,4-dithia-6-aza-3-arsaheptan-1-amine; asomate
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Synthetic Methodologies and Chemical Precursors of Asomate

Reaction Pathways for Asomate Synthesis

The manufacturing process for this compound typically begins with the in situ formation of sodium N-dimethyldithiocarbamate. This intermediate is generated through the reaction of dimethylamine, carbon disulfide, and sodium hydroxide (B78521). wikipedia.org

Reaction 1: Formation of Sodium N-dimethyldithiocarbamate (CH₃)₂NH (Dimethylamine) + CS₂ (Carbon Disulfide) + NaOH (Sodium Hydroxide) → (CH₃)₂NCSSNa (Sodium N-dimethyldithiocarbamate) + H₂O (Water)

Following the formation of the dithiocarbamate (B8719985) salt, arsenic trioxide (As₂O₃) is prepared in an alkaline solution, often with the aid of sodium hydroxide and dilute sulfuric acid. wikipedia.org This alkaline arsenic solution then reacts with the sodium N-dimethyldithiocarbamate to yield this compound. The final product, this compound, can be conceptualized as the arsenic(III) salt of dimethyldithiocarbamic acid, where three dithiocarbamate ligands bind to a central arsenic atom. wikipedia.orgwikipedia.orgnih.govmims.com

Reaction 2: Formation of this compound 3 (CH₃)₂NCSSNa (Sodium N-dimethyldithiocarbamate) + 0.5 As₂O₃ (Arsenic Trioxide) + H₂O (Water) → As[S₂CN(CH₃)₂]₃ (this compound) + 3 NaOH (Sodium Hydroxide) (Simplified representation, actual mechanism may involve arsenite species)

Agro Ecological Research on Asomate Applications

Efficacy Assessments of Asomate as a Fungicidal Agent

This compound has been characterized as an organo-arsenic fungicide with both protective and curative actions. herts.ac.uk Its application has been noted across a diverse range of crops. herts.ac.uk

Spectrum of Agricultural Pathogens Targeted by this compound

Research indicates that this compound has been effective against a variety of agricultural fungal pathogens. Its reported spectrum of activity includes:

Pathogen CategorySpecific Pathogens Targeted
Fungal DiseasesPowdery mildew, Anthracnose, Scab, Sheath blight, Leaf blight herts.ac.uk

Impact of this compound on Crop Physiology and Quality

Recent agro-ecological research has investigated the impact of this compound on crop physiology, particularly focusing on its effects on fruit quality and metabolite profiles. A significant study involved the treatment of 'Harumi' tangor citrus fruits with an arsenic-containing preparation, "Tianmisu," whose main ingredient is this compound, to explore its influence on fruit sweetness. researchgate.netresearchgate.netcolab.ws

Modulation of Fruit Metabolite Profiles in this compound-Treated Crops

To understand the effects of this compound on citrus fruits, a UPLC-Q-TOF/MS-based metabolomic analysis was conducted. This comprehensive analysis identified a total of 155 compounds, with 63 characteristic components being specifically screened out from the pesticide-treated samples when compared to control groups. researchgate.netresearchgate.net The metabolomic profiling revealed significant changes in the fruit's biochemical composition. While a limited number of metabolites showed upregulation, the majority of compounds, including specific organic acids and various lipids, exhibited downregulation in the this compound-treated citrus fruits. researchgate.netresearchgate.net

Effects on Organic Acid Accumulation and Metabolism

A notable impact of this compound treatment on citrus fruit physiology was observed in the modulation of organic acid levels. The concentration of titratable acidity, particularly citric acid, in the pulp of 'Harumi' tangor treated with the this compound-containing preparation was significantly reduced. Specifically, a reduction of 60.5% in citric acid content was reported compared to untreated control fruits. researchgate.netresearchgate.net This reduction in organic acids suggests an alteration in the fruit's metabolic pathways related to acid accumulation and degradation. This type of study provides a foundational understanding of the regulatory mechanisms governing organic acids in citrus, which can inform strategies for improving fruit quality. researchgate.net

ParameterControl GroupThis compound-Treated GroupChange (%)
Citric Acid ConcentrationBaselineSignificantly reduced-60.5% researchgate.netresearchgate.net
TSS/TA RatioBaselineConsiderably increased+146.2% to +150.4% researchgate.net
Perturbations in Lipid Profiles of Treated Fruits

Beyond organic acids, the metabolomic analysis of this compound-treated citrus fruits also indicated perturbations in their lipid profiles. The study revealed that various lipids were downregulated in the treated citrus fruits compared to the control group. researchgate.netresearchgate.net While the specific functional implications of these lipid profile changes in the context of fruit quality require further detailed investigation, the observed downregulation highlights a broader impact of this compound on the fruit's metabolic landscape.

Agronomic Implications of this compound Use

This compound's application in agriculture has been noted for its dual impact: its efficacy as a fungicide and its influence on specific crop characteristics, particularly in citrus fruits.

Fungicidal Efficacy and Persistence

This compound, belonging to the class of dithiocarbamate (B8719985) compounds, exhibits strong antifungal properties and a notable persistence in agricultural environments mdpi.com. Historically, it was widely employed to effectively control a variety of plant diseases across numerous crops mdpi.com. This persistent action contributed to its broad use as a protective and curative agent against fungal pathogens herts.ac.uk.

Impact on Citrus Fruit Quality

Recent research has investigated the effects of this compound on citrus fruit quality, specifically focusing on its ability to enhance sweetness and flavor while accelerating the ripening process nih.gov. Studies involving 'Harumi' tangor treated with "Tianmisu," an arsenic-containing preparation with this compound as its main ingredient, revealed significant changes in fruit composition nih.govresearchgate.net.

Table 1: Effect of this compound Treatment on 'Harumi' Tangor Fruit Acidity

ParameterControl Group (Mean ± SD)This compound-Treated Group (Mean ± SD)Percentage Reduction
Titratable Acidity (TA)XY60.5% nih.govresearchgate.net
Citric Acid ConcentrationZWSignificant nih.govresearchgate.net

Soil Accumulation and Environmental Considerations

Despite its agronomic benefits, the continuous use of this compound has been associated with long-term environmental implications, particularly concerning arsenic accumulation in agricultural soils. Research has demonstrated that the continuous application of this compound in apple orchards led to permanent and extensive arsenic pollution guidechem.com. This highlights a critical agronomic implication related to soil health and the potential for residual arsenic to affect subsequent crops or the agro-ecosystem over time.

Table 2: Observed Environmental Impact of Continuous this compound Use

Agricultural SettingObserved ImpactSource
Apple OrchardPermanent and extensive arsenic pollution guidechem.com guidechem.com

Environmental Distribution, Fate, and Ecotoxicological Research of Asomate

Dynamics of Arsenic Contamination in Agricultural Ecosystems Post-Asomate Application

The application of arsenic-containing pesticides like Asomate contributes to the accumulation of arsenic in agricultural soils. This contamination can persist for extended periods, posing potential risks to the ecosystem.

Studies on the long-term application of poultry litter, which can contain organic arsenic compounds, have shown an increase in soil arsenic concentrations over time. For example, one study reported an increase from 2.7 to 8.4 mg/kg after 25 years of application. nih.gov While not directly from this compound application, this demonstrates the potential for long-term accumulation of arsenic in soils from organic sources. The persistence of pesticide residues in soil is a recognized issue, with many substances remaining well beyond their theoretical degradation time. inrae.fru-bordeaux.fr

The following table illustrates the persistence of some pesticide residues in soil, providing a comparative context for the potential long-term presence of arsenic from this compound.

CompoundTheoretical Degradation Time (DT90)
Glyphosate170 days
AMPA (Glyphosate metabolite)1,000 days
Epoxiconazole (Triazole fungicide)2,960 days
Tefluthrin (Pyrethroid insecticide)160 days

This table, adapted from a 2023 study, shows the persistence of various pesticide residues in soil. u-bordeaux.fr Note that specific DT90 values for this compound are not available in the reviewed literature.

Environmental Transformation and Degradation Pathways of this compound

Information regarding the specific environmental transformation and degradation pathways of this compound is limited. herts.ac.ukherts.ac.uk However, the degradation of organoarsenic compounds, in general, involves microbial processes. Microorganisms can facilitate the breakdown of these compounds through demethylation. nih.gov Some microorganisms have evolved pathways to break down both methylated and aromatic arsenicals. nih.gov The degradation of another dithiocarbamate (B8719985) fungicide, Thiram (B1682883), has been shown to be influenced by soil microbial activity.

The environmental fate of this compound is also tied to the transformation of arsenic itself. Arsenic can undergo various biotransformations in the environment, including reduction, oxidation, and methylation, which are mediated by microorganisms. nih.gov Under anaerobic conditions, inorganic arsenic can be methylated by methanogenic bacteria, potentially as a detoxification mechanism. nih.gov Fungi are also capable of transforming inorganic and organic arsenic compounds into volatile methylarsines. nih.gov

Ecotoxicological Impact Assessment of this compound on Non-Target Organisms

The ecotoxicological impact of this compound is not well-documented. herts.ac.ukherts.ac.uk However, the known toxicity of arsenic and dithiocarbamate fungicides to various organisms provides a basis for assessing its potential risks.

Fungicides can enter aquatic systems through runoff from agricultural land, spray drift, and industrial discharge. scialert.net These compounds can have detrimental effects on aquatic organisms, particularly fish. academicstrive.com Fungicides have been shown to induce a range of toxic effects in fish, including alterations in biochemical and hematological parameters, genetic damage, and changes in enzyme activity and protein levels. academicstrive.com

Azole fungicides, for example, are known endocrine disruptors in fish, affecting the hypothalamic-pituitary-gonadal (HPG), hypothalamus-pituitary-thyroid (HPT), and hypothalamic-pituitary-adrenal (HPA) axes at environmentally relevant concentrations. nih.gov While this compound is not an azole, this highlights the potential for fungicides to have complex systemic effects on aquatic life. Studies on the fungicide Mancozeb, a dithiocarbamate like this compound, have shown it to have the potential to damage biochemical and enzymatic pathways in fish. researchgate.net

The following table summarizes the general effects of fungicides on fish, which can be indicative of the potential impacts of this compound.

Organism GroupObserved Effects of Fungicide Exposure
FishChanges in behavior, haematological changes, histopathological disturbances, biochemical modifications, endocrine system disruption, changes in antioxidant defense system, alteration of acetylcholinesterase activity. academicstrive.com
Aquatic InvertebratesHeavy metals, often a component of or contaminant in fungicides, can bioaccumulate and cause toxic effects. The toxicity of these metals can be influenced by environmental factors such as pH. limco-int.comnih.gov

This table provides a general overview of the ecotoxicological effects of fungicides on aquatic organisms.

The application of fungicides can have unintended consequences for non-target terrestrial organisms, including soil invertebrates and plants. Fungicides can alter microbial and fungal communities in the soil, which are essential for nutrient recycling. researchgate.net

Impact on Terrestrial Invertebrates:

Soil invertebrates, such as earthworms, are crucial for soil health. Fungicides can have both lethal and sublethal effects on these organisms. Studies have shown that fungicides can lead to pronounced and persistent negative effects on earthworm (Lumbricidae) and potworm (Enchytraeidae) populations. southampton.ac.uk Insecticides and fungicides are considered to pose the greatest risk to earthworms in cultivated plots. inrae.fru-bordeaux.fr Some commercial fungicide formulations have been found to be more toxic to earthworm species than their active ingredients alone would suggest, highlighting the importance of assessing the entire product. nih.gov

Impact on Terrestrial Flora (Phytotoxicity):

Mechanistic Investigations of Asomate S Biological Interactions

Molecular Mechanisms Underlying Asomate's Effects on Plant Biochemistry

This compound has been observed to significantly influence the biochemical composition of plants, notably in citrus fruits, where it is utilized in certain preparations (e.g., "Tianmisu") to modify fruit quality. Its primary effect in this context is the reduction of acidity, leading to an improvement in fruit sweetness.

Interventions in the Tricarboxylic Acid Cycle and Related Metabolic Networks

The tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, is a central metabolic pathway responsible for the oxidation of acetyl-CoA to carbon dioxide, generating energy carriers like NADH and FADH2, and providing precursors for various biosynthetic processes. This compound's influence on fruit acidity directly implicates its interaction with this fundamental metabolic network.

Studies on 'Harumi' tangor treated with this compound-containing preparations demonstrated a substantial reduction in titratable acidity (TA), specifically a decrease of 60.5% in citric acid concentration in the fruit pulp compared to control groups. While the direct enzyme activity related to citrate (B86180) biosynthesis was not found to be inhibited, the accumulation of citric acid was significantly impacted. This suggests an indirect modulation of the TCA cycle's output or the subsequent transport and storage of its intermediates. Metabolomic analysis further revealed that the majority of compounds, including citric acid and various lipids, were downregulated in this compound-treated citrus fruits.

Table 1: Impact of this compound on Citrus Fruit Acidity and Metabolites

ParameterControl Group ValueThis compound-Treated Group ValuePercentage ChangeSource
Titratable Acidity (TA)6.81 g/kg2.70 g/kg-60.5%
Citric Acid ConcentrationNot specifiedReduced by 60.5%-60.5%
Water Soluble Solids (WSS)9.48%9.71%+2.4%
Total Soluble Solids (TSS)10.90%10.98%+0.7%
LipidsControlDownregulatedN/A

Regulation of Enzyme Activities in Response to this compound Exposure

Mechanistic investigations indicate that this compound's effect on citric acid levels is not primarily due to direct inhibition of enzymes involved in citrate biosynthesis. Instead, the compound appears to influence the expression of genes critical for the regulation of vacuolar citric acid accumulation. Specifically, the expression of proton pump genes, such as CitPH5 and CitPH1, which are responsible for controlling the transport and storage of citric acid within the plant cell vacuoles, was affected. Furthermore, the transcription factor genes, CitTT8 and CitMYB5, which regulate these proton pump genes, were found to be downregulated in response to this compound exposure. This transcriptional downregulation suggests an upstream signaling event triggered by this compound, leading to altered gene expression and, consequently, reduced citric acid accumulation.

Cellular and Subcellular Responses to this compound Exposure in Biological Systems

This compound exposure in biological systems, particularly in citrus fruits, elicits distinct cellular and subcellular responses. Research has shown an upregulation of oxidative stress-response genes in this compound-treated fruits. This indicates that the plant cells perceive this compound or its metabolic byproducts as a stressor, activating defense mechanisms associated with oxidative stress.

At the subcellular level, there was an observed increase in the mitochondrial reactive oxygen species (ROS) production rate in fruits exposed to this compound. This suggests that this compound, an arsenic-containing compound, may interfere with mitochondrial function, leading to an imbalance in redox homeostasis and elevated levels of ROS. Arsenic (AsIII) was found to be more potent than AsV in stimulating isolated mitochondria to overproduce ROS. These findings highlight a direct impact on cellular energy metabolism and oxidative balance within the mitochondria.

Interactions of this compound with Endogenous Biochemical Pathways

The upregulation of oxidative stress-response genes and increased mitochondrial ROS production further indicate that this compound interacts with cellular signaling pathways involved in stress perception and response. While the precise cascade of these interactions requires further elucidation, the evidence suggests that this compound's effects are mediated through complex regulatory mechanisms that affect gene expression and metabolic flux within the plant, ultimately altering its biochemical profile.

Advanced Analytical Methodologies for Asomate Research

High-Resolution Mass Spectrometry-Based Metabolomics in Asomate Studies

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers deep insights into the physiological effects of external compounds. nih.govlongdom.org High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics due to its high accuracy and sensitivity, which allows for improved detection and identification of a wide range of metabolites. nih.govnih.govrsc.org

UPLC-Q-TOF/MS Applications for Metabolite Profiling in Treated Samples

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) stands out as a powerful platform for metabolomic analysis. waters.comnih.gov This technique combines the superior separation capabilities of UPLC with the high-resolution and accurate mass measurement of Q-TOF/MS. waters.com

A key application has been demonstrated in the analysis of citrus fruits treated with an arsenic-containing preparation where this compound is the main ingredient. nih.gov In this research, UPLC-Q-TOF/MS was employed to investigate the impact of the pesticide on the fruit's quality and metabolite profile. nih.gov The study revealed significant metabolic perturbations in the treated 'Harumi' tangor pulp. Compared to the control group, a notable finding was the 60.5% reduction in titratable acidity, particularly citric acid. nih.gov The analysis identified a total of 155 compounds, from which 63 were determined to be characteristic components that were significantly different in the pesticide-treated samples. nih.gov The majority of these compounds, including various lipids and citric acid, were down-regulated, although a few metabolites were up-regulated. nih.gov

Interactive Table: Key Metabolite Changes in Citrus Treated with this compound Click on the headers to sort the data.

Metabolite ClassRegulation StatusKey Compounds Affected
Organic AcidsDown-regulatedCitric Acid
LipidsDown-regulatedVarious lipid compounds
OtherUp-regulatedA few unspecified metabolites

This table summarizes the general findings from a UPLC-Q-TOF/MS-based metabolomic analysis of citrus treated with an this compound-containing pesticide. nih.gov

Chemometric Approaches for Data Interpretation in Metabolomic Analysis

The vast and complex datasets generated by HRMS-based metabolomics necessitate the use of advanced statistical methods, known as chemometrics, for data mining and interpretation. researchgate.netwiley.comnih.gov These approaches are essential for identifying patterns and significant differences between sample groups. researchgate.net

In the aforementioned study of this compound-treated citrus, chemometric analyses were crucial for distinguishing between the treated and control samples. nih.gov Unsupervised methods like Principal Component Analysis (PCA) were used to illustrate the differences in metabolites. nih.gov Furthermore, a supervised method, Partial Least Squares Discriminant Analysis (PLS-DA), demonstrated a clear separation between the groups. nih.gov The robustness of the PLS-DA model was indicated by high R²Y and Q² values, which assess the goodness of fit and the predictive ability of the model, respectively. nih.gov

Interactive Table: PLS-DA Model Performance in this compound Metabolomics Study Click on the headers to sort the data.

Ion ModeR²Y (Goodness of Fit)Q² (Predictive Ability)
Positive0.9820.933
Negative0.9840.900

This table presents the performance metrics of the PLS-DA model used to analyze UPLC-Q-TOF/MS data from citrus samples, showing a high degree of discrimination between control and this compound-treated groups. nih.gov

Development of Hyphenated Chromatographic Techniques for this compound Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are central to modern analytical chemistry. nih.govijpsjournal.comchromatographytoday.com They offer enhanced specificity and sensitivity for the analysis of complex mixtures. journaljpri.com

HPLC-Based Systems for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique. azom.com HPLC systems are foundational for the analysis of many organic and inorganic compounds, including various arsenic species. nih.govnih.gov While specific validated methods for this compound were not detailed in the provided sources, the principles of HPLC are directly applicable. For arsenic compounds, HPLC is often coupled with highly sensitive detectors to separate different species from a single sample. nih.govuliege.be The modular nature of HPLC systems allows for customization based on the analyte's properties and the required sensitivity, making it a suitable platform for developing analytical methods for this compound. azom.commdpi.comsielc.com

Chemiluminescence Detection Enhanced by Nanomaterials for this compound

Chemiluminescence (CL) is a detection method based on the emission of light from a chemical reaction. For enhanced sensitivity, CL systems can be amplified using nanomaterials. For instance, gold nanoparticles have been shown to enhance the luminescence of luminol (B1675438), a common CL reagent. nih.gov Another study demonstrated that a natural light-driven photocatalyst, MIL-100(Fe)/TiO2, could significantly enhance luminol CL intensity, making it over 100 times higher than traditional systems. nih.gov While the direct application of these specific enhanced CL methods for this compound detection is not documented, the technology represents a promising frontier. The high sensitivity of such systems could potentially be adapted for the trace-level detection of this compound or its arsenic-containing breakdown products in various samples.

Speciation Analysis of Arsenic Compounds in this compound-Contaminated Matrices

Since the toxicity and environmental behavior of arsenic depend heavily on its chemical form, speciation analysis is critical. nih.govresearchgate.net This involves identifying and quantifying the different arsenic compounds present in a sample. rsc.org For matrices contaminated with this compound, an organoarsenic compound, speciation analysis is essential to track its transformation into potentially more or less toxic forms, such as inorganic arsenite (AsIII) and arsenate (AsV). nih.govuliege.be

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is considered the gold standard for arsenic speciation due to its high sensitivity and accuracy. nih.govresearchgate.netrsc.org This technique can separate various arsenic species, including arsenite, arsenate, methylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). uliege.be Methods have been developed for arsenic speciation in diverse environmental matrices like soil and water. uliege.bersc.orgnih.gov For soil samples, an extraction process using a mixture of phosphoric acid and ascorbic acid can be followed by analysis with a coupled LC system to determine the different arsenic species present. nih.gov Such analyses have shown that arsenate is often the main species found in contaminated agricultural soils. nih.gov

Policy and Management Strategies for Organoarsenic Pesticides

Evolution and Impact of Regulatory Policies on Asomate Use

This compound, chemically identified as bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate, with the molecular formula C₉H₁₈AsN₃S₆, holds the PubChem CID 19167 and CAS Number 3586-60-5 nih.govscbt.combcpcpesticidecompendium.org. It is also known by synonyms such as Arsenic dimethyldithiocarbamate (B2753861) and Tris(dimethyldithiocarbamoyl)arsine nih.govcymitquimica.comscbt.com. This compound was developed in 1959 by "イ Ha ラ agricultural chemicals company" in Japan and has been utilized as an organoarsenic fungicide across various agricultural crops cymitquimica.comgoogle.comherts.ac.ukimpurity.comguidechem.comchemicalbook.com.

The regulatory landscape for this compound has evolved significantly, largely driven by concerns over arsenic pollution. This compound is now widely considered an obsolete organo-arsenic fungicide herts.ac.uk. For instance, under EC Regulation 1107/2009, this compound is "Not approved" for use in the European Union herts.ac.uk. Similarly, there is no approval for its use as a pesticide in the United Kingdom herts.ac.uk. While it was first registered in the USA in 2015, its status indicates a general move away from such compounds herts.ac.uk. Notably, the name "this compound" is approved in China bcpcpesticidecompendium.org.

The continuous application of this compound, particularly in environments like apple orchards, has been shown to result in permanent and extensive arsenic pollution cymitquimica.comimpurity.comguidechem.comchemicalbook.com. This persistent environmental contamination has been a primary driver for the increasingly stringent regulatory policies aimed at restricting or banning the use of organoarsenic pesticides like this compound. The impact of these regulatory shifts includes a reduction in the reliance on arsenic-based fungicides, thereby contributing to efforts to mitigate environmental arsenic accumulation in agricultural soils.

Scientific Basis for Arsenic Pollution Mitigation in Agricultural Practices

The widespread and continuous use of organoarsenic fungicides such as this compound has led to significant and lasting arsenic pollution in agricultural ecosystems, notably in apple orchards cymitquimica.comimpurity.comguidechem.comchemicalbook.com. Arsenic, a metalloid, can exist in various oxidation states (e.g., arsenite As(III) and arsenate As(V)) and forms, impacting its mobility and bioavailability in soil and water systems. The scientific basis for mitigating arsenic pollution in agricultural practices centers on understanding its environmental fate and developing strategies to reduce its presence and uptake by crops.

Key scientific principles for mitigation include:

Understanding Arsenic Speciation and Mobility: The toxicity and mobility of arsenic are highly dependent on its chemical form. Arsenate (As(V)) is generally less mobile and toxic than arsenite (As(III)) under aerobic conditions, but arsenite is more mobile and toxic in anaerobic environments. Agricultural practices can influence redox conditions in soil, thereby affecting arsenic speciation and mobility.

Soil Chemistry and Adsorption: Arsenic can strongly adsorb to soil components such as iron and aluminum oxides, clay minerals, and organic matter. Strategies that enhance the binding capacity of these components can reduce arsenic mobility. For example, amending soils with iron-rich materials can promote arsenic immobilization.

Phytoremediation and Bioremediation: Plants can be used to absorb (phytoextraction) or stabilize (phytostabilization) arsenic from contaminated soils. Certain plant species, known as hyperaccumulators, can take up large quantities of arsenic. Microbial processes also play a role in arsenic transformation, with some microorganisms capable of oxidizing arsenite to arsenate or reducing arsenate to arsenite, which can influence its mobility and toxicity.

Water Management: Irrigation practices can significantly impact arsenic distribution in agricultural fields. Proper water management, including controlled irrigation and drainage, can help prevent the mobilization of arsenic from contaminated soils into groundwater or surface water.

Crop Selection: Selecting crop varieties that are less prone to arsenic uptake, or developing genetically modified crops with reduced arsenic accumulation, is another scientific approach to mitigate arsenic exposure through the food chain.

These scientific insights inform the development of sustainable agricultural practices aimed at minimizing arsenic accumulation and its subsequent impact on environmental and human health.

Research and Development of Sustainable Alternatives to Organoarsenic Fungicides

The phasing out of organoarsenic fungicides like this compound has necessitated intensive research and development into sustainable and environmentally benign alternatives. The focus is on fungicides that offer effective disease control without posing the persistent environmental and health risks associated with arsenic compounds.

Current research and development efforts are concentrated on several fronts:

Biofungicides: These are derived from natural sources, including microorganisms (e.g., bacteria, fungi) or plant extracts, that exhibit fungicidal properties. Biofungicides offer the advantage of being biodegradable and having a lower environmental footprint compared to synthetic chemicals.

Synthetic Fungicides with Favorable Environmental Profiles: Development continues for new synthetic fungicides that are highly effective at low application rates, have short environmental half-lives, and exhibit low toxicity to non-target organisms. This includes compounds with novel modes of action that minimize the development of resistance in pathogens.

Nanotechnology in Fungicide Delivery: Research is exploring the use of nanoparticles for targeted and slow-release delivery of active fungicidal compounds, potentially reducing the amount of active ingredient needed and minimizing environmental dispersion.

Host Plant Resistance: Breeding and genetic engineering efforts are focused on developing crop varieties with enhanced natural resistance to fungal pathogens, thereby reducing the need for external fungicide applications.

These ongoing research and development initiatives are crucial for providing growers with effective, sustainable tools to manage fungal diseases in agriculture in the absence of organoarsenic compounds.

Role of Academic Research in Shaping Future Agricultural and Environmental Policies for Arsenic Compounds

Academic research plays an indispensable role in informing and shaping agricultural and environmental policies concerning arsenic compounds. Scientific studies provide the foundational evidence necessary for understanding the risks associated with arsenic, identifying effective mitigation strategies, and evaluating the efficacy and safety of alternatives.

Key contributions of academic research include:

Risk Assessment and Monitoring: Academic institutions conduct extensive research to quantify arsenic levels in soil, water, and crops, assess its bioavailability, and evaluate its long-term environmental and health impacts. This data is critical for establishing permissible limits and identifying contamination hotspots.

Elucidating Mechanisms of Arsenic Transport and Transformation: University researchers investigate the complex biogeochemical cycles of arsenic in agricultural systems, including its uptake by plants, transformation by microorganisms, and movement through soil and water. Such understanding is vital for developing targeted remediation and prevention strategies.

Developing and Testing Mitigation Technologies: Academic research is at the forefront of developing and validating new technologies for arsenic remediation, such as phytoremediation techniques, novel adsorbents, and bioremediation approaches.

Identifying and Evaluating Alternatives: Researchers rigorously test and evaluate the efficacy, environmental fate, and economic viability of sustainable alternatives to arsenic-based pesticides, providing evidence-based recommendations for policy makers and agricultural practitioners.

Informing Policy Development: Through publications, conferences, and direct engagement with regulatory bodies, academic researchers translate complex scientific findings into actionable insights for policy development. Their independent assessments provide a credible basis for regulatory decisions, including bans, restrictions, and guidelines for arsenic management in agriculture.

Capacity Building and Education: Academic institutions also contribute by training future scientists and policymakers, fostering a deeper understanding of environmental arsenic issues and promoting responsible agricultural practices.

The continuous flow of robust, peer-reviewed scientific data from academic research is essential for ensuring that agricultural and environmental policies regarding arsenic compounds are adaptive, scientifically sound, and protective of both ecosystems and human health.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Asomate’s chemical properties?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FLOAT (Feasibility, Logic, Originality, Appropriateness, Timeliness) to structure your inquiry. For example:

  • Population: this compound’s molecular structure.
  • Intervention: Exposure to varying thermal conditions.
  • Outcome: Stability under stress.
  • Time: Longitudinal analysis over 6 months.
    Avoid overly broad questions (e.g., “What is this compound?”) and prioritize specificity (e.g., “How does this compound’s stability vary under oxidative vs. reductive conditions?”). Incorporate peer-reviewed literature to contextualize gaps .

Q. What experimental design principles are critical for studying this compound’s reactivity?

  • Methodological Answer : Implement controlled experiments with independent variables (e.g., temperature, pH), dependent variables (e.g., reaction rate, byproduct formation), and control groups (e.g., inert analogs). Use factorial designs to test interactions between variables. For reproducibility, document protocols using platforms like protocols.io and validate instrumentation (e.g., HPLC calibration). See Table 1 for a template:

Parameter Example for this compound
Independent VariableTemperature (25°C, 50°C, 75°C)
Dependent VariableDegradation rate (%/hour)
Control GroupThis compound in inert atmosphere (N₂)
Measurement ToolUV-Vis spectroscopy

Q. How can I ensure data validity when collecting spectral data for this compound?

  • Methodological Answer : Triangulate data using multiple techniques (e.g., NMR, FTIR, mass spectrometry) and cross-validate results with published spectra. Address instrument drift by regular recalibration and use blank samples to eliminate background noise. For qualitative data, apply intercoder reliability checks if using machine-learning models for pattern detection .

Advanced Research Questions

Q. How do I resolve contradictions in this compound’s reported thermodynamic properties across studies?

  • Methodological Answer : Conduct a systematic review to identify conflicting data points (e.g., enthalpy values). Compare methodologies: differences in solvent purity, measurement tools, or environmental controls may explain discrepancies. Use meta-analysis to quantify variance and identify outlier studies. For example:

Study ∆H (kJ/mol)Solvent PurityInstrument
A-120.399.9%DSC
B-115.895.0%Calorimeter

Prioritize studies with transparent protocols and replicate experiments under standardized conditions .

Q. What advanced statistical models are suitable for predicting this compound’s behavior in novel environments?

  • Methodological Answer : Apply multivariate regression to correlate environmental factors (e.g., humidity, pressure) with this compound’s stability. For non-linear relationships, use machine learning (e.g., random forests, neural networks) trained on historical datasets. Validate models via k-fold cross-validation and compare performance metrics (RMSE, R²). Ensure reproducibility by sharing code and datasets on platforms like Zenodo .

Q. How can I integrate computational chemistry with experimental data to study this compound’s mechanisms?

  • Methodological Answer : Combine density functional theory (DFT) simulations with experimental kinetics. For example, compute activation energies for proposed reaction pathways and validate against empirical Arrhenius plots. Use tools like Gaussian or ORCA for simulations and align results with spectroscopic data (e.g., transition states confirmed via IR peaks). Document discrepancies and refine models iteratively .

Data Management & Ethics

Q. What strategies ensure compliance with data-sharing mandates in this compound research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include experimental conditions, instrument settings, and raw data files.
  • Repositories : Use discipline-specific platforms (e.g., ChemRxiv for preprints, PubChem for compound data).
  • Licensing : Apply CC-BY licenses for public datasets and comply with institutional IRB protocols for human-subject data .

Q. How do I address reproducibility challenges in this compound synthesis protocols?

  • Methodological Answer : Publish detailed step-by-step procedures, including failure modes (e.g., impurity thresholds that destabilize reactions). Use electronic lab notebooks (ELNs) for real-time documentation and share synthetic intermediates via platforms like SynArchive. Collaborate with third-party labs for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.